
4-Chloro-6-methyl-1,3,5-triazin-2-amine
Overview
Description
4-Chloro-6-methyl-1,3,5-triazin-2-amine (CAS: 21320-62-7) is a triazine derivative with the molecular formula C₄H₅ClN₄ and a molecular weight of 144.56 g/mol. It is primarily used in research settings as a precursor for synthesizing bioactive molecules. Key physicochemical properties include:
- Solubility: Requires organic solvents (e.g., DMSO) for dissolution.
- Storage: Stable at 2–8°C for short-term and -80°C for long-term storage .
- Purity: Commercial samples are typically ≥95% pure .
The compound’s triazine core allows for versatile functionalization, making it a scaffold for developing pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-6-methyl-1,3,5-triazin-2-amine can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with methylamine and hydrochloric acid. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product’s purity and yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 4 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effects of adjacent nitrogen atoms. Key observations include:
Reaction with Amines
Primary and secondary amines replace the chlorine atom via SNAr (nucleophilic aromatic substitution). For example:
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Reaction with butan-2-amine in dichloromethane (DCM) at 0°C using N,N-diisopropylethylamine (DIEA) as a base achieves full conversion within 30 minutes .
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Piperazine derivatives form under similar conditions, yielding disubstituted triazines.
Reaction with Thiols
3-Methylbutane-2-thiol reacts efficiently in tetrahydrofuran (THF) at 75°C, producing thioether-linked derivatives. Reaction completion requires 12–18 hours due to steric hindrance .
Reaction with Alcohols
2-Phenylethan-1-ol substitutes chlorine at elevated temperatures (75°C) in THF, achieving 63% conversion after 18 hours .
Reaction Conditions and Optimization
Optimal parameters vary by nucleophile:
Nucleophile | Solvent | Base | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|---|
Butan-2-amine | DCM | DIEA | 0°C | 0.5 | 100 |
3-Methylbutane-2-thiol | THF | DIEA | 75°C | 12 | 100 |
2-Phenylethan-1-ol | THF | DIEA | 75°C | 18 | 63 |
Higher temperatures and polar aprotic solvents (e.g., THF) improve yields for less-reactive nucleophiles. DIEA outperforms K2CO3 or triethylamine (TEA) in solubility and reaction efficiency .
Major Reaction Products
Substitution yields derivatives with modified biological and physicochemical properties:
Product Type | Example Structure | Application |
---|---|---|
4-Amino-6-methyltriazine | C4H5N5 | Enzyme inhibition |
4-Thioether-triazine | C4H5ClN4S | Antimicrobial agents |
4-Alkoxy-triazine | C11H13ClN4O | Solubility enhancement |
Oxidation and Reduction Pathways
While less common, redox reactions occur under specialized conditions:
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Oxidation : Hydrogen peroxide converts the methyl group to a carboxyl moiety, forming 4-chloro-6-carboxy-1,3,5-triazin-2-amine .
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Reduction : Sodium borohydride reduces the triazine ring, though this pathway is rarely utilized due to ring instability .
Mechanistic Insights
The triazine ring’s electron deficiency facilitates SNAr mechanisms. Key steps include:
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Base-assisted deprotonation of the nucleophile.
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Attack at the C4 position , forming a Meisenheimer-like intermediate.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-Chloro-6-methyl-1,3,5-triazin-2-amine is C4H5ClN4. It features a triazine ring structure that contributes to its chemical reactivity and biological activity. The presence of chlorine and a methyl group at specific positions enhances its potential for substitution reactions and biological interactions.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines and alcohols.
- Synthesis of Pharmaceuticals : It is utilized in creating pharmaceutical compounds due to its ability to form stable intermediates.
Biology
Research indicates that this compound exhibits potential antimicrobial and anticancer properties:
- Antimicrobial Activity : In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 150 nM | |
E. coli | 200 nM |
These results suggest significant antimicrobial properties, particularly against Gram-positive bacteria.
Medicine
Ongoing research is focused on exploring the therapeutic potential of this compound:
- Anticancer Properties : Studies have shown that triazine derivatives can inhibit the proliferation of cancer cells. For instance, derivatives have been synthesized that exhibit cytotoxic activity against human cancer cell lines like MCF-7 and HCT-116 with IC50 values below 100 µM .
Industry
In industrial applications, this compound is used in the production of:
- Dyes and Resins : Its chemical properties allow it to be a key ingredient in the synthesis of various dyes and resins.
- Agrochemicals : It plays a role in the development of herbicides and pesticides due to its reactivity with biological systems.
Case Study 1: Antimicrobial Efficacy
A study published in Frontiers in Chemistry evaluated the antimicrobial activity of various triazine derivatives including this compound. The findings indicated a strong correlation between structural modifications and enhanced antimicrobial efficacy against specific bacterial strains .
Case Study 2: Anticancer Activity
Research conducted on the anticancer effects of triazine derivatives highlighted that compounds similar to 4-Chloro-6-methyl-1,3,5-triazin-2-amines exhibited significant cytotoxicity against breast cancer cells (MCF7) with mechanisms involving apoptosis induction . The study emphasized the importance of structural components in determining biological activity.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Triazines
Structural Variations and Pharmacological Activities
The biological activity of triazine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison
Key Research Findings
Anticancer Potential
- The morpholino-substituted triazine () demonstrated EGFR inhibition and apoptosis in lung cancer cells, though its safety profile in non-cancerous cells remains unverified .
Anti-Inflammatory and Analgesic Effects
Biological Activity
4-Chloro-6-methyl-1,3,5-triazin-2-amine is a triazine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other triazines that have demonstrated various pharmacological effects, including antimicrobial and anticancer properties. The presence of chlorine in its structure may influence its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is CHClN, and its chemical structure is characterized by a triazine ring with a chlorine atom and a methyl group at specific positions. This configuration can affect its biological activity through various mechanisms.
Research indicates that triazine derivatives, including this compound, may exert their effects through several mechanisms:
- Enzyme Inhibition : Some studies suggest that triazine compounds can inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission.
- Signaling Pathway Modulation : These compounds may interact with signaling pathways like the PI3K-AKT-mTOR pathway, which is essential for cell growth and survival .
- Antimicrobial Activity : Triazines have shown promise in inhibiting bacterial growth, potentially making them candidates for antibiotic development .
Antimicrobial Activity
In vitro studies have demonstrated the efficacy of this compound against various bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 150 nM | |
E. coli | 200 nM |
These results indicate that the compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines have shown that this compound can induce cell death at certain concentrations:
These findings suggest that this compound has potential as an anticancer agent due to its ability to reduce cell viability in tumor cells.
Case Studies
A notable case study involved the optimization of triazine derivatives for enhanced solubility and bioactivity. The study focused on structural modifications to improve pharmacokinetic profiles while maintaining or enhancing biological activity. The introduction of specific functional groups was found to significantly increase the potency against targeted pathogens and cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Chloro-6-methyl-1,3,5-triazin-2-amine, and what reagents/conditions are critical?
- Methodology : The compound can be synthesized via cotrimerization of nitriles with guanidine derivatives under solvent-free conditions or through stepwise substitution on cyanuric chloride. For example, details a protocol where cyanuric chloride reacts with amines (e.g., cyclopentylamine) in dichloromethane using Hünig’s base as a catalyst. Adapting this, methylamine or methyl-substituted nitriles could introduce the methyl group at position 6. Solvent-free methods (e.g., ) reduce side reactions and improve yields by minimizing hydrolysis of reactive intermediates .
Q. How is the molecular structure of this triazine derivative confirmed post-synthesis?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions. and 4 highlight characteristic peaks for triazine rings (e.g., δ 160–170 ppm for carbons in ¹³C NMR). Elemental analysis (C, H, N percentages) and mass spectrometry (HRMS or LC-MS) further validate molecular weight and purity. For instance, reports HRMS data (e.g., m/z = 317.1319 [M+H]⁺) to confirm structural integrity .
Q. What purification techniques are optimal for isolating this compound?
- Methodology : Column chromatography with gradient elution (e.g., ethyl acetate/hexanes, 2→40%) is widely used ( ). Recrystallization from ethanol or toluene can further purify solids, as noted in (melting points 149–218°C). Solvent selection depends on solubility profiles; polar aprotic solvents like DMSO are avoided unless necessary for reaction steps .
Q. Which spectroscopic methods are employed to monitor reaction progress and byproduct formation?
- Methodology : Thin-layer chromatography (TLC) tracks reaction progress, while LC-MS identifies intermediates. uses LC-MS retention times (e.g., rt = 3.94 min) to confirm product formation. Infrared (IR) spectroscopy detects functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How do substituents on the triazine core influence biological activity, and how can this be systematically studied?
- Methodology : Structure-activity relationship (SAR) studies require synthesizing analogs with varying substituents (e.g., aryl, alkyl, or heterocyclic groups at positions 4 and 6). demonstrates that 4-cycloamino and 6-aryl groups enhance antileukemic activity. Computational tools like 3D-QSAR modeling (e.g., CoMFA/CoMSIA) correlate structural features with bioactivity, as shown in for leukemia cell lines .
Q. How can researchers design experiments to resolve contradictions in reported reaction yields or product stability?
- Methodology : Comparative studies under controlled conditions (temperature, solvent, catalyst) are critical. For example, reports solvent-free synthesis (yields 7–24%), while uses dichloromethane (yields up to 91%). Systematic optimization (e.g., Design of Experiments, DoE) identifies key variables. Stability studies (pH, temperature) assess degradation pathways .
Q. What electrochemical properties are relevant for this compound, and how are they measured?
- Methodology : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) can measure redox potentials. While focuses on hydroxy-triazinones, similar methods apply: a three-electrode system (working, reference, counter) evaluates electron transfer kinetics. Differential pulse voltammetry (DPV) enhances sensitivity for trace analysis .
Q. How can computational methods predict reactivity or binding interactions of this compound?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., proteases in ). Free energy perturbation (FEP) simulations quantify binding affinities .
Q. Notes
- All methodologies are derived from peer-reviewed studies or authoritative databases (PubChem, DSSTox).
- Advanced questions emphasize experimental design and data-driven analysis to align with academic research rigor.
Properties
IUPAC Name |
4-chloro-6-methyl-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c1-2-7-3(5)9-4(6)8-2/h1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBXQZKDOSYRDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274897 | |
Record name | 4-Chloro-6-methyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21320-62-7 | |
Record name | 4-Chloro-6-methyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-methyl-1,3,5-triazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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